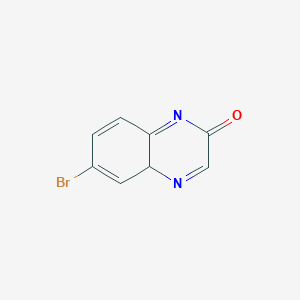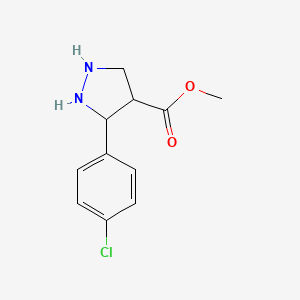
3-Pyridinesulfonamide,4-hydrazino-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine . Another method includes the reduction of the corresponding diazonium salts . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of 4-hydrazinylpyridine-3-sulfonamide often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Amadis Chemical offer custom synthesis and bulk manufacturing services for this compound .
化学反応の分析
Types of Reactions
4-Hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.
科学的研究の応用
4-Hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This mechanism makes them effective antibacterial agents.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-hydrazinylpyridine-3-sulfonamide include:
4-Hydrazinylpyridine: A simpler hydrazine derivative of pyridine.
Pyridine-3-sulfonamide: Lacks the hydrazine group but retains the sulfonamide functionality.
4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydrazine group.
Uniqueness
4-Hydrazinylpyridine-3-sulfonamide is unique due to its combination of hydrazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C5H8N4O2S |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+ |
InChIキー |
XNXDZYQCLZVRKK-RUDMXATFSA-N |
異性体SMILES |
C\1=CN=CC(/C1=N/N)S(=O)(=O)N |
正規SMILES |
C1=CN=CC(C1=NN)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)






![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)




